(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one
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Overview
Description
(E)-3-{[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a fluorophenyl group, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using 4-methylbenzyl chloride in the presence of a base.
Formation of the Propenone Moiety: The propenone moiety is formed through a condensation reaction between 4-fluorobenzaldehyde and an appropriate ketone.
Final Coupling: The final step involves coupling the pyrazole derivative with the propenone intermediate under suitable conditions, such as using a base like potassium carbonate in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-{[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, (E)-3-{[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-{[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired biological or therapeutic outcome.
Comparison with Similar Compounds
Similar Compounds
- **(E)-3-{[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
- **(E)-3-{[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-BROMOPHENYL)-2-PROPEN-1-ONE
- **(E)-3-{[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
Uniqueness
The uniqueness of (E)-3-{[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and bioactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H22FN3O |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
(E)-3-[[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]amino]-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H22FN3O/c1-15-4-6-18(7-5-15)14-26-17(3)22(16(2)25-26)24-13-12-21(27)19-8-10-20(23)11-9-19/h4-13,24H,14H2,1-3H3/b13-12+ |
InChI Key |
FEJDVLHUGCVVKP-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N/C=C/C(=O)C3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC=CC(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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